4-(1H-Pyrazol-4-yl)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1H-pyrazol-4-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-7(11)3-1-2-6-4-8-9-5-6/h4-5H,1-3H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERYBZWKMTUGOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650797 | |
| Record name | 4-(1H-Pyrazol-4-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84302-87-4 | |
| Record name | 4-(1H-Pyrazol-4-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 1h Pyrazol 4 Yl Butanoic Acid and Analogues
Classical and Conventional Approaches to Pyrazole-Butanoic Acid Synthesis
Traditional methods for synthesizing the pyrazole (B372694) core are robust and widely documented, often serving as the foundation for more complex derivatives.
Cyclocondensation Reactions with Hydrazine (B178648) Derivatives
The most fundamental and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine derivative. mdpi.comnih.gov This approach, known as the Knorr pyrazole synthesis, is a straightforward and rapid way to obtain polysubstituted pyrazoles. mdpi.com The reaction involves the nucleophilic attack of the hydrazine on the two carbonyl carbons of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring. rrbdavc.org
A variety of 1,3-difunctionalized systems can be employed, including β-diketones, α,β-unsaturated ketones, and β-enaminones. mdpi.comnih.gov For instance, the reaction of 1,3-diketones with hydrazine derivatives can sometimes lead to a mixture of two regioisomers, depending on the substitution pattern of the starting materials. mdpi.com Similarly, α,β-unsaturated ketones react with hydrazines to initially form pyrazolines, which are then oxidized to pyrazoles. nih.gov
A notable example is a copper-catalyzed cascade annulation/ring-opening reaction between hydrazones and exocyclic dienones. This method provides access to 4-(pyrazol-4-yl)butanoic acid derivatives through an aerobic, copper(II) catalyzed process. nih.govrsc.orgresearchgate.netrsc.orgresearchgate.netrsc.org The reaction proceeds through a [3+2] annulation to form a spiro pyrazoline intermediate, which then undergoes an unexpected ring-opening by water to yield the desired product. nih.govrsc.orgresearchgate.netrsc.orgresearchgate.netrsc.org
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Acid Catalyst | Polysubstituted Pyrazole | mdpi.com |
| α,β-Unsaturated Ketone | Hydrazine Derivative | Oxidation | Pyrazole (via Pyrazoline) | nih.gov |
| Hydrazone | Exocyclic Dienone | CuCl₂·2H₂O, O₂, Acetonitrile, 80°C | 4-(Pyrazol-4-yl)butanoic Acid Derivative | nih.govrsc.org |
| Arylhydrazine | Carbonyl Derivative (in situ) | Cyclocondensation | 1,3,4,5-Substituted Pyrazole | nih.gov |
Ring-Closing Reactions for Pyrazole Formation
Besides cyclocondensation, other ring-closing strategies can be employed to form the pyrazole ring. thieme-connect.de One such method involves the 1,3-dipolar cycloaddition between an alkyne and a nitrile imine, the latter often generated in situ. beilstein-journals.orgresearchgate.net This approach is a powerful tool for constructing the pyrazole core with a high degree of control over substitution patterns.
Another strategy involves the transformation of other heterocyclic systems into pyrazoles. For example, pyrimidines can react with hot hydrazine solutions to yield pyrazoles through a process involving nucleophilic addition, ring opening, and subsequent ring closure (ANRORC mechanism). rrbdavc.org
Ring-closing metathesis (RCM) has also been utilized as a key step in the synthesis of more complex pyrazole-containing ring systems, demonstrating the versatility of modern synthetic methods in accessing novel analogues. arkat-usa.org
Esterification and Hydrolysis Pathways for Butanoic Acid Moiety
The butanoic acid side chain is typically introduced as a pre-functionalized building block or is formed from a precursor functional group in the final steps of the synthesis. A common strategy involves the use of an ester of 4-halobutanoic acid, which can be reacted with a pyrazole nitrogen to form the C-N bond.
Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method for preparing esters. quora.commasterorganicchemistry.com This reaction is reversible, and the reverse reaction, acid-catalyzed hydrolysis, can be used to convert an ester back to the carboxylic acid and an alcohol. masterorganicchemistry.comlibretexts.orglibretexts.org
Alternatively, the butanoic acid moiety can be introduced via other precursors. For example, a synthetic route to 4-(1H-pyrazol-1-yl)butanoic acid involves the reaction of 1H-pyrazole with 4-bromobutanoic acid in the presence of a base like sodium hydride (NaH).
The hydrolysis of the corresponding ester to yield the final carboxylic acid is a crucial final step. This can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, involves treating the ester with a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) and is an irreversible process that goes to completion. libretexts.orglibretexts.org
Table 2: Esterification and Hydrolysis Reactions
| Reaction | Reactants | Conditions | Products | Reference |
| Fischer Esterification | Carboxylic Acid, Alcohol | Acid Catalyst | Ester, Water | quora.commasterorganicchemistry.com |
| Acidic Hydrolysis | Ester, Water | Acid Catalyst (excess water) | Carboxylic Acid, Alcohol | libretexts.orglibretexts.org |
| Basic Hydrolysis (Saponification) | Ester, Base (e.g., NaOH) | Heat | Carboxylate Salt, Alcohol | libretexts.orglibretexts.org |
Advanced and Green Chemistry Synthesis Techniques
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. Microwave and ultrasound irradiation have emerged as powerful tools in this regard, often leading to shorter reaction times, higher yields, and cleaner reactions. tandfonline.comrsc.org
Microwave-Assisted Synthesis of Pyrazole-Butanoic Acid Derivatives
Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of various pyrazole derivatives. tandfonline.comrsc.orgresearchgate.netacs.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction times compared to conventional heating methods. tandfonline.com For example, the synthesis of pyrazole derivatives that would typically require several hours of reflux can often be completed in a matter of minutes under microwave irradiation. acs.org
Microwave-assisted synthesis has been employed in the cyclocondensation of chalcone (B49325) analogues with hydrazine hydrate (B1144303) to produce pyrazole derivatives. nih.gov This method has been shown to be efficient, providing good yields of the desired products in a significantly shorter time frame. The use of microwave irradiation is considered an environmentally friendly approach as it reduces energy consumption and the use of hazardous solvents. tandfonline.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
| Synthesis of Pyrazole-Oxadiazole Hybrids | 7–9 hours | 9–10 minutes | 79–92% | acs.org |
| Condensation of Chalcones with Hydrazine | Several hours | Minutes | Significant | nih.gov |
Ultrasound-Assisted Synthesis Methodologies
Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of high-frequency sound waves to promote chemical reactions. researchgate.netnih.govnih.govresearchgate.net This method often results in improved yields and shorter reaction times compared to conventional techniques. researchgate.net
Ultrasound has been successfully used in the one-pot, multi-component synthesis of pyrazoles. nih.gov For example, the reaction of aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate, and malononitrile/ammonium acetate (B1210297) in water under ultrasound irradiation provides a rapid and efficient route to pyrazole derivatives without the need for a catalyst or traditional purification steps. nih.gov This approach is particularly attractive due to its simplicity and the use of water as a solvent, further enhancing its green credentials. nih.gov Studies have shown that ultrasound-assisted synthesis of pyrazoline derivatives from chalcones is a sustainable and environmentally friendly approach, reducing energy consumption and solvent usage. nih.gov
Mechanochemical Activation in Pyrazole Synthesis
Mechanochemical activation, a solvent-free or low-solvent technique, has emerged as a sustainable and efficient method for the synthesis of pyrazole derivatives. rsc.orgresearchgate.net This approach utilizes mechanical energy, such as grinding or milling, to initiate chemical reactions, often leading to shorter reaction times, higher yields, and reduced environmental impact compared to conventional solution-phase synthesis. rsc.orgresearchgate.netrsc.org
Recent studies have demonstrated the utility of mechanochemical methods in the synthesis of various pyrazole-containing scaffolds. rsc.orgresearchgate.net For instance, the synthesis of pyrano[2,3-c]pyrazoles has been achieved through mechanochemical multicomponent reactions, showcasing the technique's ability to facilitate complex transformations in the solid state. researchgate.net While direct mechanochemical synthesis of 4-(1H-pyrazol-4-yl)butanoic acid is not extensively documented, the principles of mechanochemical pyrazole synthesis are applicable. The advantages of this method, such as operational simplicity and reduced solvent consumption, make it an attractive area for future development in the synthesis of this specific target molecule and its analogues. rsc.org
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like pyrazoles from simple starting materials in a single step. mdpi.combeilstein-journals.org These reactions are highly convergent and allow for the rapid generation of molecular diversity, making them particularly suitable for the construction of libraries of pyrazole derivatives. mdpi.com
The synthesis of the pyrazole scaffold, the core of this compound, is often achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. jk-sci.comyoutube.com MCRs can be designed to assemble the pyrazole ring with various substituents in a controlled manner. For example, a three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org Furthermore, four-component reactions have been developed for the synthesis of fused pyrazole systems like pyrano[2,3-c]pyrazoles. nih.gov
| Reaction Type | Reactants | Product | Key Features | Reference(s) |
| Cascade Annulation/Ring-Opening | Hydrazones, Exocyclic Dienones | 4-(Pyrazol-4-yl)butanoic acid derivatives | Copper(II) catalysis, Aerobic conditions | rsc.org, citedrive.com, nih.gov |
| Three-Component Reaction | Aldehydes, β-Ketoesters, Hydrazines | Substituted Pyrazoles | High atom economy, Diversity-oriented | beilstein-journals.org |
| Four-Component Reaction | Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Pyrano[2,3-c]pyrazoles | Efficient assembly of fused systems | nih.gov |
Regioselective Synthesis Strategies for this compound
The regioselective synthesis of 4-substituted pyrazoles is a critical challenge due to the potential for the formation of isomeric products. The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to a mixture of regioisomers. Therefore, various strategies have been developed to control the regioselectivity of the cyclization reaction.
One common approach involves the use of pre-functionalized precursors that direct the cyclization to the desired regioisomer. For instance, the condensation of α-oxoketene dithioacetals or β-oxodithioesters with arylhydrazines has been shown to be a highly efficient and regioselective method for the synthesis of substituted pyrazoles. acs.org
Another powerful strategy is the 1,3-dipolar cycloaddition reaction. The reaction of nitrile imines, generated in situ from hydrazonoyl halides, with appropriate dipolarophiles can provide pyrazoles with high regioselectivity. mdpi.com A photocatalyzed [3+2] cycloaddition followed by an oxidative deformylation has also been reported for the regioselective synthesis of pyrazoles, where an α,β-unsaturated aldehyde acts as a synthetic equivalent of an alkyne. acs.org
Specifically for the synthesis of this compound, the cascade annulation/ring-opening reaction mentioned earlier exhibits excellent regioselectivity. rsc.orgnih.gov The initial [3+2] annulation between the hydrazone and the exocyclic dienone proceeds with a specific orientation, leading to a spiro pyrazoline intermediate that, upon ring-opening, exclusively yields the desired 4-substituted pyrazole derivative. nih.gov
| Strategy | Key Precursors | Outcome | Reference(s) |
| Cyclocondensation | α-Oxoketene dithioacetals, β-Oxodithioesters, Arylhydrazines | Highly regioselective formation of substituted pyrazoles | acs.org |
| 1,3-Dipolar Cycloaddition | Nitrile imines, Alkenes/Alkynes | Regiocontrolled pyrazole synthesis | mdpi.com, acs.org |
| Cascade Annulation/Ring-Opening | Hydrazones, Exocyclic Dienones | Regiospecific synthesis of 4-(pyrazol-4-yl)butanoic acid derivatives | rsc.org, nih.gov |
Synthesis of Key Precursors and Intermediates
The synthesis of this compound relies on the availability of key precursors and intermediates. The most common precursors for pyrazole synthesis are 1,3-dicarbonyl compounds and hydrazine derivatives. jk-sci.comyoutube.com
1,3-Dicarbonyl Compounds: These can be synthesized through various methods, including the Claisen condensation of an ester and a ketone. For the synthesis of a precursor to this compound, a γ-keto acid or its ester equivalent is a crucial starting material. For instance, ethyl 4-oxohexanoate can be envisioned as a suitable 1,3-dicarbonyl surrogate that would lead to the desired butanoic acid side chain. The synthesis of γ-keto acids can be achieved through methods such as the acylation of alkenes or the oxidation of γ-lactones.
Hydrazine Derivatives: Hydrazine hydrate is the simplest hydrazine source. nih.gov Substituted hydrazines, such as phenylhydrazine, are also commonly used and are commercially available or can be synthesized from the corresponding anilines. nih.gov
Exocyclic Dienones: For the cascade annulation/ring-opening synthesis of 4-(pyrazol-4-yl)butanoic acid, exocyclic dienones are key intermediates. rsc.orgnih.govresearchgate.net These can be prepared from the corresponding cyclic ketones and various aldehydes. researchgate.net
α,β-Unsaturated Ketones: These are precursors for the synthesis of pyrazole-containing α-amino acids through a condensation/aza-Michael reaction sequence. nih.gov They can be prepared via a Horner-Wadsworth-Emmons reaction of a β-keto phosphonate (B1237965) ester with an aromatic aldehyde. nih.gov
| Precursor/Intermediate | Synthetic Route | Relevance | Reference(s) |
| 1,3-Dicarbonyl Compounds | Claisen condensation | Core pyrazole synthesis | jk-sci.com, youtube.com |
| γ-Keto Acids/Esters | Acylation of alkenes, Oxidation of γ-lactones | Introduction of the butanoic acid side chain | |
| Hydrazine Derivatives | Commercially available or from anilines | Source of the N-N bond in the pyrazole ring | nih.gov, nih.gov |
| Exocyclic Dienones | Condensation of cyclic ketones and aldehydes | Key reactant in the cascade synthesis of 4-(pyrazol-4-yl)butanoic acid | rsc.org, researchgate.net, nih.gov |
| α,β-Unsaturated Ketones | Horner-Wadsworth-Emmons reaction | Synthesis of pyrazole-containing amino acid analogues | nih.gov |
Derivatization and Functionalization Strategies of the 4 1h Pyrazol 4 Yl Butanoic Acid Core
Chemical Modifications of the Butanoic Acid Side Chain
The butanoic acid side chain, with its terminal carboxylic acid, is a prime target for derivatization, most commonly through esterification and amidation reactions. These modifications are fundamental for creating prodrugs, altering solubility, and enabling conjugation to other molecules.
Esterification: The conversion of the carboxylic acid to an ester is a common strategy to mask the polarity of the acid group. The Fischer-Speier esterification is a classic method, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis, typically using sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process, often requiring a large excess of the alcohol or the removal of water to achieve high yields. masterorganicchemistry.com For instance, reacting 4-(1H-pyrazol-4-yl)butanoic acid with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 4-(1H-pyrazol-4-yl)butanoate.
Amidation: The formation of amides from the carboxylic acid group is another key transformation, often employed to introduce new functional groups and build more complex molecular architectures. Standard peptide coupling reagents are highly effective for this purpose. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the coupling of the carboxylic acid with a wide range of primary and secondary amines to form the corresponding amides. ktu.edu This method is known for its mild conditions and broad substrate scope.
The following table summarizes common modifications to the butanoic acid side chain.
| Reaction | Reagents & Conditions | Product Type |
| Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |
| Amidation | Amine (e.g., RNH₂), Coupling Agents (e.g., EDC, DMAP) | Amide |
| Reduction | Reducing Agents (e.g., LiAlH₄) | Alcohol |
Functionalization of the Pyrazole (B372694) Ring at Specific Positions (e.g., N1, C3, C4, C5)
The pyrazole ring itself offers several positions for functionalization, allowing for the introduction of diverse substituents that can influence the molecule's steric and electronic properties.
N1-Position Functionalization: The N1 position of the pyrazole ring is a common site for alkylation or acylation. N-alkylation can be achieved by reacting the pyrazole with alkyl halides in the presence of a base. A more advanced method involves the use of trichloroacetimidate (B1259523) electrophiles, such as 1-phenylethyl 2,2,2-trichloroacetimidate, under acidic conditions (e.g., trifluoromethanesulfonic acid), which can provide good yields for the N-alkylation of substituted pyrazoles. mdpi.com This approach has been demonstrated on 4-bromo- and 4-chloro-pyrazoles, indicating its applicability to precursors of the target compound. mdpi.com
C3- and C5-Position Functionalization: The carbon atoms of the pyrazole ring, particularly at the C3 and C5 positions (as C4 is already substituted), can be functionalized using modern cross-coupling reactions. This typically requires initial halogenation of the pyrazole ring to introduce a reactive handle (e.g., bromine or iodine).
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. libretexts.orgmdpi.com A halogenated pyrazole derivative can be coupled with a variety of aryl or heteroaryl boronic acids or esters. mdpi.comacs.org For example, a 5-brominated derivative of a this compound ester could be reacted with phenylboronic acid in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base to introduce a phenyl group at the C5 position. mdpi.com
Sonogashira Coupling: This reaction enables the introduction of alkyne moieties onto the pyrazole ring. wikipedia.org It involves the coupling of a halo-pyrazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.orglibretexts.org This method is valuable for creating extended, rigid structures.
The table below outlines key functionalization strategies for the pyrazole ring.
| Position | Reaction | Reagents & Conditions | Resulting Moiety |
| N1 | N-Alkylation | Alkyl Halide, Base; or Trichloroacetimidate, Acid Catalyst | N-Alkyl/Aryl Group |
| C3/C5 | Halogenation | NBS, NCS | Bromo, Chloro Group |
| C3/C5 | Suzuki Coupling | Arylboronic Acid, Pd Catalyst, Base | Aryl/Heteroaryl Group |
| C3/C5 | Sonogashira Coupling | Terminal Alkyne, Pd Catalyst, Cu(I) Cocatalyst | Alkyne Group |
Development of Hybrid Molecules and Conjugates Incorporating the this compound Scaffold
The this compound scaffold serves as a versatile building block for constructing more complex hybrid molecules and conjugates. These larger molecules often combine the pyrazole-butanoic acid moiety with other pharmacophores to achieve enhanced or novel biological activities.
A notable example is the synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid. acs.org In this complex molecule, a substituted butanoic acid acts as a central scaffold. The synthesis involved a Suzuki coupling to attach a dimethyl-pyrazolyl group to a phenyl ring, which is part of the larger 3-aryl-butanoic acid structure. acs.org This demonstrates how the pyrazole motif can be integrated into a larger framework that includes other heterocyclic systems like pyrrolidine (B122466) and tetrahydro-naphthyridine.
Another strategy involves converting the carboxylic acid to a hydrazide, which can then be used to form other heterocyclic rings. For instance, pyrazole-3-carboxylic acid hydrazides have been used as precursors to synthesize hybrid molecules containing 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. nih.gov This approach allows for the fusion of the pyrazole scaffold with other five-membered heterocycles known for their diverse biological activities. nih.gov
Furthermore, N-(1H-pyrazol-4-yl)carboxamides have been developed where the pyrazole is part of a larger structure designed to act as a kinase inhibitor. nih.gov In these hybrids, the pyrazole-amide unit is attached to various bicyclic cores, such as pyrrolo[2,1-f] nih.govrsc.orgresearchgate.nettriazine, to optimize potency and permeability. nih.gov
Structure Activity Relationship Sar Studies of 4 1h Pyrazol 4 Yl Butanoic Acid Derivatives
Elucidation of Essential Structural Elements for Bioactivity
The fundamental scaffold of 4-(1H-pyrazol-4-yl)butanoic acid comprises a pyrazole (B372694) ring linked to a butanoic acid chain at the 4-position. Both these moieties play a crucial role in the molecule's interaction with biological targets.
The pyrazole ring , a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore in numerous clinically successful drugs. nih.govmdpi.com Its aromaticity and the presence of nitrogen atoms allow for various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological receptors. mdpi.com The planarity of the pyrazole ring also contributes to its ability to fit into specific binding pockets.
Impact of Substituent Position and Nature on Pharmacological Profiles
The pharmacological profile of this compound derivatives can be significantly modulated by introducing various substituents on the pyrazole ring and the butanoic acid chain.
Substitutions on the Pyrazole Ring:
N1-Substitution: The N1 position of the pyrazole ring is a common site for substitution. Introducing aryl groups, such as a phenyl ring, can lead to a significant enhancement in activity. For instance, in a series of 4-dialkylamino-1-(1-phenyl-1H-pyrazol-4-yl)butan-1-ols, the presence of the N1-phenyl group was found to be a key feature for their analgesic and anti-inflammatory activities.
C3 and C5-Substitutions: The C3 and C5 positions of the pyrazole ring offer further opportunities for modification. The introduction of small alkyl groups, such as methyl, or electron-withdrawing groups can influence the electronic properties of the pyrazole ring and its interaction with the target. In some pyrazole series, the presence of specific substituents at these positions has been shown to be crucial for potent biological activity. For example, in a series of pyrazole-based inhibitors, the nature of the substituent at the C3 and C5 positions had a profound impact on their inhibitory potency against meprin α and β. scispace.com
Modifications of the Butanoic Acid Chain:
Alkyl Substitutions: Introducing alkyl groups on the butanoic acid chain can impact the compound's lipophilicity and conformational flexibility. This can, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to the target.
The following table summarizes the structure-activity relationships of some pyrazole derivatives with analgesic and anti-inflammatory activities.
| Compound ID | R1 | R2 | R3 | Analgesic Activity (% inhibition) | Anti-inflammatory Activity (% inhibition) |
| 1 | H | H | CH₃ | 45.2 | 35.8 |
| 2 | Cl | H | CH₃ | 55.7 | 42.1 |
| 3 | H | OCH₃ | C₂H₅ | 62.1 | 50.3 |
| 4 | Cl | OCH₃ | C₂H₅ | 70.5 | 58.9 |
| Data is illustrative and compiled from general findings on pyrazole derivatives with analgesic and anti-inflammatory activities. Specific values are hypothetical. |
Stereochemical Influences on Biological Activity
Stereochemistry plays a critical role in the interaction of drug molecules with their biological targets, which are themselves chiral. nih.gov While specific studies on the stereoisomers of this compound derivatives are not extensively reported in the available literature, the general principles of stereopharmacology are highly relevant.
If a chiral center is introduced into the molecule, for instance, by substitution on the butanoic acid chain or on a substituent of the pyrazole ring, the resulting enantiomers can exhibit significantly different biological activities. One enantiomer (the eutomer) may be responsible for the desired pharmacological effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.
Therefore, for any derivative of this compound that is chiral, it is crucial to:
Separate the enantiomers.
Evaluate the biological activity of each enantiomer individually.
Determine the pharmacokinetic and pharmacodynamic profiles of each enantiomer.
Such studies are essential for the development of safer and more effective drugs, as the use of a single, more active enantiomer can lead to an improved therapeutic index.
Computational Approaches to SAR: QSAR and Pharmacophore Modeling
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are powerful tools for understanding the SAR of a series of compounds and for designing new, more potent analogs.
QSAR: QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For this compound derivatives, a QSAR model could be developed to predict the biological activity based on various molecular descriptors, such as:
Electronic properties: (e.g., Hammett constants, partial charges) of the pyrazole ring and its substituents.
Steric properties: (e.g., molecular volume, surface area) of different parts of the molecule.
Hydrophobic properties: (e.g., logP) which influence the compound's ability to cross cell membranes.
A statistically significant QSAR model can provide valuable insights into the structural features that are either beneficial or detrimental to the biological activity, thereby guiding the design of new derivatives with enhanced potency. nih.gov
Pharmacophore Modeling: A pharmacophore model is a 3D representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. For this compound derivatives, a pharmacophore model could be generated based on the structures of the most active compounds. Such a model would typically include features like:
A hydrogen bond acceptor/donor (from the pyrazole nitrogens).
An aromatic ring feature (from the pyrazole ring).
A negatively ionizable feature (from the carboxylic acid).
Hydrophobic features (from any lipophilic substituents).
This pharmacophore model can then be used to virtually screen large compound libraries to identify new molecules with a similar 3D arrangement of key features, potentially leading to the discovery of novel and potent hits.
Computational and Theoretical Investigations of 4 1h Pyrazol 4 Yl Butanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the molecular structure and electronic properties of 4-(1H-Pyrazol-4-yl)butanoic acid.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, can predict its optimized geometry. These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation. For analogous pyrazole-carboxylic acid derivatives, DFT studies have shown that the planar pyrazole (B372694) ring is a dominant structural feature, with the carboxylic acid side chain adopting various conformations depending on intramolecular interactions. In a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations revealed a planar geometry stabilized by intramolecular hydrogen bonding. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
For pyrazole derivatives, the HOMO is typically localized on the electron-rich pyrazole ring, while the LUMO is distributed over the rest of the molecule. In the case of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO is predominantly located on the pyrazole ring, while the LUMO is centered on the furyl moiety and the carboxylic acid group. nih.gov The HOMO-LUMO energy gap for this related compound was calculated to be approximately 4.458 eV, indicating high electronic stability. nih.gov For a series of pyrazole-carboxamide compounds, the HOMO-LUMO energy gaps were found to be in the range of 3.88 to 4.40 eV. jcsp.org.pk
Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Model Pyrazole Derivative
| Parameter | Value (eV) |
| EHOMO | -5.907 |
| ELUMO | -1.449 |
| Energy Gap (ΔE) | 4.458 |
Data based on a structurally similar compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, as a predictive model. nih.gov
Natural Bond Orbital (NBO) Analysis for Stability and Reactivity
Natural Bond Orbital (NBO) analysis provides insights into the interactions between orbitals, which contribute to the stability of a molecule. This analysis examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the interaction.
In pyrazole derivatives, significant stabilization energies are often observed for interactions involving the lone pair electrons of the nitrogen atoms in the pyrazole ring and the antibonding orbitals of adjacent bonds. For substituted pyrazolones, NBO analysis has been used to understand the effects of different substituents on the electronic properties and stability of the molecule.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. Typically, red indicates regions of negative potential (nucleophilic), while blue indicates regions of positive potential (electrophilic).
For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms of the pyrazole NH and the carboxylic acid OH group would exhibit positive potential, marking them as sites for nucleophilic attack.
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding affinity and mode of interaction of a ligand with a biological target, such as a protein or enzyme.
While no specific docking studies for this compound have been reported, numerous studies on pyrazole derivatives have demonstrated their potential as inhibitors for various enzymes. For instance, pyrazole derivatives have been investigated as potential inhibitors of receptor tyrosine kinases, protein kinases, and acetylcholinesterase. nih.govbohrium.comresearchgate.net These studies typically show that the pyrazole ring can form key interactions, such as hydrogen bonds and pi-pi stacking, with the amino acid residues in the active site of the target protein. Docking studies on pyrazole-carboxamide derivatives have shown their potential as inhibitors of carbonic anhydrase. nih.gov
In Silico Biopharmaceutical Profiling and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions
In silico ADMET prediction is a crucial step in early-stage drug discovery that uses computational models to predict the pharmacokinetic and toxicological properties of a compound. These predictions help in identifying potential liabilities of a drug candidate before significant resources are invested in its development.
ADMET profiles for various pyrazole derivatives have been reported in the literature. These studies often use online tools and software to predict properties such as oral bioavailability, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. For a range of pyrazole derivatives, in silico ADMET predictions have suggested good drug-like properties, including high gastrointestinal absorption and low toxicity risks. nih.govsemanticscholar.orgsemanticscholar.org
Table 2: Predicted ADMET Properties for a Representative Pyrazole Derivative
| Property | Predicted Value/Classification |
| Absorption | |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Moderate |
| Distribution | |
| Blood-Brain Barrier (BBB) Penetration | Low |
| CNS Permeability | Low |
| Metabolism | |
| CYP2D6 Substrate | No |
| CYP3A4 Substrate | Yes |
| Excretion | |
| Renal Organic Cation Transporter | No |
| Toxicity | |
| AMES Toxicity | No |
| hERG I Inhibitor | No |
Data presented is for a representative pyrazole derivative and serves as a predictive model for this compound.
Biological and Pharmacological Research Applications of 4 1h Pyrazol 4 Yl Butanoic Acid and Its Derivatives
Anti-inflammatory Activity and Mechanisms
Derivatives of 4-(1H-pyrazol-4-yl)butanoic acid have been the subject of significant research for their anti-inflammatory potential. The mechanisms underlying this activity often involve the inhibition of key enzymes in the inflammatory cascade. A prominent example is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the synthesis of prostaglandins (B1171923) during inflammation. nih.govmdpi.comnih.gov Several pyrazole (B372694) derivatives have been identified as potent COX-2 inhibitors, a characteristic shared by commercially available anti-inflammatory drugs like Celecoxib (B62257). nih.govmdpi.com
Beyond COX inhibition, research has explored other molecular targets. A series of N-(1H-pyrazol-4-yl)carboxamides, structurally related to the core topic compound, were developed as highly potent inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). nih.gov IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, which are central to the innate immune response and the production of inflammatory cytokines. nih.govnih.gov Inhibition of IRAK4 represents a promising strategy for the treatment of a range of inflammatory diseases. nih.govnih.gov Some pyrazole derivatives have also demonstrated anti-inflammatory effects in vivo, as evidenced by studies using the carrageenan-induced rat paw edema test, a standard model for evaluating anti-inflammatory agents. nih.gov
Antimicrobial and Antibacterial Efficacy
The pyrazole scaffold is a well-established pharmacophore in the design of antimicrobial agents. Numerous studies have demonstrated the efficacy of pyrazole derivatives against a spectrum of bacterial and fungal pathogens. For instance, a series of novel pyrazole and pyrazolyl 1,3,4-thiadiazine derivatives were synthesized and showed considerable antimicrobial activity. nih.gov One particular compound, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide, displayed remarkable antibacterial and antifungal properties, with minimum inhibitory concentration (MIC) values that were lower than the standard drugs chloramphenicol (B1208) and clotrimazole (B1669251) against certain microbes. nih.gov
Further research into 4-hetarylpyrazoles and furo[2,3-c]pyrazoles has also yielded compounds with significant antimicrobial activity. researchgate.net One derivative, 1-(5-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)-2-methylfuran-3-yl)ethanone, exhibited antibacterial activity against Bacillus subtilis equivalent to that of chloramphenicol. researchgate.net The mechanism of action is thought to be related to the structure of the pyrazole derivative and its interaction with the bacterial cell wall, potentially inhibiting peptidoglycan synthesis, which is essential for bacterial survival. nih.gov
| Derivative Type | Target Organism | Activity/Finding | Reference |
| Pyrazolyl 1,3,4-thiadiazine | Bacteria & Fungi | MIC values lower than standard drugs | nih.gov |
| 4-Hetarylpyrazole | Bacillus subtilis | Activity equal to chloramphenicol | researchgate.net |
| Pyrazole-based heterocycle | Staphylococcus aureus, Haemophilus, Candida albicans | Potent growth inhibition | nih.gov |
Anticancer and Antiproliferative Research
The development of pyrazole-containing compounds as anticancer agents is an active area of research. These derivatives have been shown to exert antiproliferative effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell growth and survival. One study focused on the design of 1H-pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR). jbclinpharm.org Several of these compounds demonstrated potent anti-proliferative activity against A549 lung cancer and HCT-116 colon cancer cell lines, with one derivative, in particular, showing significant inhibitory activity against both wild-type and mutant forms of EGFR. jbclinpharm.org This compound was also found to induce apoptosis and arrest the cell cycle in cancer cells. jbclinpharm.org
Other research has explored 1,3-diarylpyrazolone derivatives for their potential against non-small cell lung cancer, with several compounds displaying high inhibitory potential. nih.gov Additionally, a series of oxazole (B20620) derivatives containing a pyrazole moiety have been synthesized and screened for their antiproliferative activities against human prostate cancer (PC-3) and epidermoid carcinoma (A431) cell lines, with some compounds exhibiting strong inhibitory effects. rjpbr.com
| Derivative Class | Cancer Cell Line | Key Finding | Reference |
| 1H-Pyrazolo[3,4-d]pyrimidine | A549, HCT-116 | Potent EGFR inhibition and apoptosis induction | jbclinpharm.org |
| 1,3-Diarylpyrazolone | A549, NCIH522 | High inhibitory potential | nih.gov |
| Pyrazolyl-oxazole | PC-3, A431 | Strong antiproliferative activity | rjpbr.com |
Antiviral Properties and Therapeutic Potential
Receptor Antagonism/Agonism Studies (e.g., Cannabinoid Receptors, Integrins, Chemokine Receptors)
Derivatives of this compound and related pyrazole structures have been extensively investigated for their ability to modulate various cell surface receptors, leading to the discovery of potent and selective antagonists and agonists.
Cannabinoid Receptors: A significant body of research has focused on diarylpyrazole derivatives as antagonists of the cannabinoid CB1 receptor. nih.govjbclinpharm.orgwikipedia.orgnih.govencyclopedia.pub The compound Rimonabant, a 1,5-diarylpyrazole, was the first selective CB1 receptor antagonist to be well-characterized. jbclinpharm.orgencyclopedia.pub Structure-activity relationship studies have revealed that specific substitutions on the pyrazole ring are crucial for potent and selective CB1 antagonistic activity. nih.gov These antagonists have been explored for their therapeutic potential in various conditions, including obesity. jbclinpharm.orgencyclopedia.pub
Integrins: A derivative of 3-aryl(pyrrolidin-1-yl)butanoic acid containing a dimethyl-pyrazolyl-phenyl group was identified as a highly potent and selective inhibitor of the αvβ6 integrin. This compound was investigated as a potential inhaled therapeutic for idiopathic pulmonary fibrosis. nih.gov
Other Receptors: Pyrazole derivatives have also been shown to interact with other receptor systems. A series of substituted pyrazole-3-carboxylic acids were found to be partial agonists for the nicotinic acid receptor, which is a target for lipid-lowering drugs. nih.gov Additionally, pyrazol-4-yl-pyridine derivatives have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor, a target for central nervous system disorders. nih.gov While some chemokine receptor antagonists share structural motifs with certain pyrazole-containing compounds, specific studies on this compound derivatives as chemokine receptor antagonists are less common. nih.gov
| Receptor Target | Activity | Investigated Application | Reference |
| Cannabinoid CB1 Receptor | Antagonist / Inverse Agonist | Obesity | jbclinpharm.orgencyclopedia.pub |
| αvβ6 Integrin | Inhibitor | Idiopathic Pulmonary Fibrosis | nih.gov |
| Nicotinic Acid Receptor | Partial Agonist | Hyperlipidemia | nih.gov |
| M4 Muscarinic Acetylcholine Receptor | Positive Allosteric Modulator | CNS Disorders | nih.gov |
Enzyme Inhibition Studies (e.g., ALKBH1, MAO-B, LTA4H)
The ability of pyrazole derivatives to inhibit specific enzymes is a key aspect of their pharmacological profile.
ALKBH1 Inhibition: AlkB homolog 1 (ALKBH1) is a demethylase involved in epigenetic regulation through the removal of N6-methyladenine (6mA) from DNA. researchgate.netnih.gov A recent study reported the discovery of a potent and selective small molecule inhibitor of ALKBH1 based on a 1H-pyrazole-4-carboxylic acid scaffold. researchgate.netnih.gov This inhibitor was shown to engage ALKBH1 in cells and modulate 6mA levels, providing a valuable tool for studying the biological functions of this enzyme. nih.gov
MAO-B Inhibition: Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. nih.gov Halogenated pyrazoline derivatives have been investigated as potent and selective MAO-B inhibitors. nih.gov One such compound, 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole, demonstrated high potency and selectivity for MAO-B. nih.gov Kinetic studies revealed it to be a reversible and competitive inhibitor. nih.gov
Other Enzyme Inhibition: Beyond these examples, pyrazole derivatives have been shown to inhibit other enzymes. As mentioned previously, N-(1H-pyrazol-4-yl)carboxamides are potent inhibitors of IRAK4. nih.gov Furthermore, various acyl pyrazole sulfonamides have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them of interest for the management of diabetes. nih.gov
| Enzyme Target | Derivative Class | Key Finding | Reference |
| ALKBH1 | 1H-Pyrazole-4-carboxylic acid | Potent and selective inhibition | researchgate.netnih.gov |
| MAO-B | Halogenated pyrazoline | High potency and selectivity | nih.gov |
| IRAK4 | N-(1H-Pyrazol-4-yl)carboxamide | Highly permeable and potent inhibition | nih.gov |
| α-Glucosidase | Acyl pyrazole sulfonamide | More potent than standard drug acarbose | nih.gov |
Other Investigated Pharmacological Activities (e.g., Analgesic, Antidiabetic, Neuroprotective)
The therapeutic potential of this compound derivatives extends to a variety of other pharmacological effects.
Analgesic Activity: Several studies have reported the analgesic properties of pyrazole derivatives. nih.govzsmu.edu.ua For example, a series of 4-dialkylamino-1-(1-phenyl-1H-pyrazol-4-yl)butan-1-ols were synthesized, and some of the dimethylamino derivatives showed good analgesic activity in vivo. nih.gov In another study, the combination of pyrazole-triazole structures with fragments of saturated carboxylic acids yielded compounds with antinociceptive activity, as confirmed in acetic acid-induced writhing and formalin inflammation models. zsmu.edu.ua
Antidiabetic Activity: Pyrazole-containing compounds have emerged as promising candidates for the development of new antidiabetic agents. researchgate.net Their mechanisms of action are diverse and include the inhibition of enzymes such as dipeptidyl peptidase-4 (DPP-4) and α-glucosidase. researchgate.netnih.gov One study identified a thiosemicarbazone derivative of pyrazole as a highly effective DPP-4 inhibitor. researchgate.net Another investigation into pyrazolo[3,4-b]pyridine derivatives revealed several compounds with excellent in vitro anti-diabetic activity, superior to the reference drug acarbose. mdpi.com
Neuroprotective Activity: While direct studies on the neuroprotective effects of this compound are limited, the broader class of pyrazole derivatives has shown promise in this area. For instance, some pyrazole derivatives have been evaluated for their anticonvulsant and antidepressant activities, which are linked to neuroprotection. rjpbr.com Furthermore, the inhibition of MAO-B by pyrazole derivatives has direct implications for the treatment of neurodegenerative diseases. nih.gov Research has also explored pyrazole-based derivatives as potential multi-target agents for diseases like Alzheimer's. ekb.eg
Mechanistic Studies of Action for 4 1h Pyrazol 4 Yl Butanoic Acid Derivatives
Identification and Validation of Molecular Targets
The therapeutic efficacy of any compound is intrinsically linked to its interaction with specific molecular targets. For derivatives of 4-(1H-pyrazol-4-yl)butanoic acid, a key target that has been extensively validated is the αvβ6 integrin .
A prominent example is the compound (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid , also known as GSK3008348 . This derivative has been identified as a potent and selective inhibitor of the αvβ6 integrin. nih.gov The validation of αvβ6 as the target was achieved through a series of preclinical studies. Radioligand binding assays demonstrated the high affinity of GSK3008348 for the αvβ6 integrin. nih.gov Furthermore, in cellular assays, the compound was shown to effectively block the adhesion of cells expressing αvβ6 to its ligand, fibronectin.
The specificity of this interaction is crucial. While there are numerous integrins in the human body, the upregulation of αvβ6 is particularly associated with epithelial cells during tissue remodeling and in various pathological states, including fibrosis and cancer. nih.gov This restricted expression pattern makes it an attractive therapeutic target, potentially minimizing off-target effects.
Beyond direct binding and adhesion assays, target validation for these derivatives has also involved genetic approaches. Studies using mouse models with a genetic deletion of the β6 integrin subunit have shown resistance to the development of fibrosis in response to various stimuli, mirroring the effects of pharmacological inhibition with αvβ6 antagonists. nih.gov
While αvβ6 integrin is a well-established target, research into other derivatives of this compound suggests a broader range of potential molecular interactions. For instance, certain pyrazole (B372694) derivatives have been shown to inhibit fatty acid biosynthesis in bacteria, indicating that enzymes within this pathway could be targets for specifically designed analogs. Other research on the broader class of pyrazole-containing compounds has identified targets such as anaplastic lymphoma kinase (ALK), poly (ADP-ribose) polymerase (PARP), and phosphodiesterase 5 (PDE5), suggesting a wide therapeutic landscape for this chemical scaffold. mdpi.com
| Compound Derivative | Identified Molecular Target | Validation Method |
|---|---|---|
| (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid (GSK3008348) | αvβ6 integrin | Radioligand binding assays, cell adhesion assays, and genetic models. nih.govnih.gov |
| General Pyrazole Derivatives | Fatty Acid Biosynthesis Enzymes (in bacteria) | Microbiological and biochemical assays. |
| Other Pyrazole-Containing Compounds | ALK, PARP, PDE5 | Enzyme inhibition assays and clinical studies. mdpi.com |
Elucidation of Cellular and Molecular Signaling Pathways
The interaction of this compound derivatives with their molecular targets triggers a cascade of downstream cellular and molecular events. The most well-elucidated pathway for αvβ6 integrin inhibitors involves the modulation of Transforming Growth Factor-beta (TGF-β) signaling .
The αvβ6 integrin is a key activator of latent TGF-β. patsnap.com By binding to the latent TGF-β complex, αvβ6 induces a conformational change that releases the active TGF-β cytokine. patsnap.com Active TGF-β then binds to its receptors on the cell surface, initiating a signaling cascade that is central to the process of fibrosis.
Inhibition of αvβ6 by derivatives like GSK3008348 effectively blocks this activation step, leading to a reduction in the levels of active TGF-β in the tissue microenvironment. nih.gov This, in turn, attenuates the downstream effects of TGF-β signaling. Preclinical studies have demonstrated that treatment with an αvβ6 inhibitor leads to decreased phosphorylation of Smad2, a key downstream mediator of TGF-β signaling. aacrjournals.org The reduction in pSmad2 levels results in the decreased transcription of pro-fibrotic genes, including those encoding for collagen and other extracellular matrix components. nih.gov
The therapeutic implications of inhibiting this pathway are significant. In idiopathic pulmonary fibrosis (IPF), for example, excessive TGF-β activity drives the relentless deposition of scar tissue in the lungs, leading to a progressive loss of lung function. By halting the activation of TGF-β, αvβ6 inhibitors can slow or even halt the progression of the disease. tandfonline.com
Furthermore, the TGF-β pathway is also implicated in cancer progression and immune evasion. nih.gov In some cancers, elevated TGF-β signaling can promote tumor growth and metastasis. By blocking TGF-β activation, αvβ6 inhibitors may also exert anti-tumor effects and enhance the efficacy of immunotherapies. nih.gov
Research into Resistance Mechanisms and Circumvention Strategies
As with many targeted therapies, the development of resistance is a significant clinical challenge. For inhibitors of αvβ6 integrin, research into resistance mechanisms is ongoing, with several potential avenues being explored.
One potential mechanism of resistance is the upregulation of other integrins that can also activate TGF-β or promote cell survival through alternative signaling pathways. For instance, cancer cells can exhibit increased expression of other integrins like β1 or αvβ3, which can compensate for the inhibition of αvβ6 and maintain pro-survival signals. mdpi.commdpi.com This can occur through the activation of pathways such as the PI3K/Akt/mTOR and FAK/Src pathways, which can promote cell proliferation and survival independently of the TGF-β pathway. mdpi.com
Another potential mechanism involves the activation of downstream signaling components of the TGF-β pathway through mutations or other alterations, rendering the inhibition of the upstream activator ineffective.
Strategies to circumvent these resistance mechanisms are an active area of investigation. One approach is the use of combination therapies . For example, combining an αvβ6 inhibitor with an inhibitor of a downstream signaling molecule, such as a PI3K or FAK inhibitor, could be more effective in overcoming resistance. mdpi.com In the context of cancer, combining αvβ6 inhibition with immune checkpoint inhibitors is a promising strategy to overcome TGF-β-mediated immune suppression. nih.gov
Furthermore, the development of dual inhibitors that target multiple integrins simultaneously is another potential strategy. For instance, a dual inhibitor of αvβ6 and αvβ1 has shown promise in preclinical models of fibrosis. tandfonline.com
Advanced Analytical Methodologies for Characterization and Research Applications
Spectroscopic Characterization Techniques (e.g., NMR, FTIR, Mass Spectrometry)
Spectroscopic techniques are indispensable for probing the molecular structure of 4-(1H-Pyrazol-4-yl)butanoic acid derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups present. Mass spectrometry is key to determining the molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary tools for the structural elucidation of pyrazole-containing compounds. For the derivative, 4-(1,5-diphenyl-1H-pyrazol-4-yl)butanoic acid , detailed NMR data has been reported.
The ¹H NMR spectrum reveals distinct signals corresponding to the protons in different chemical environments. The aromatic protons of the two phenyl rings typically appear in the downfield region (δ 7.0-8.0 ppm). The protons of the butanoic acid chain, specifically the methylene (B1212753) groups (-CH₂-), exhibit characteristic multiplets in the upfield region, while the pyrazole (B372694) proton gives a singlet.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is typically observed in the most downfield region (around 170-180 ppm). The carbons of the phenyl and pyrazole rings appear in the aromatic region (δ 110-150 ppm), and the aliphatic carbons of the butanoic acid chain are found in the upfield region.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | ||
|---|---|---|---|
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 11.5 (br s, 1H) | -COOH | 178.5 | -COOH |
| 7.50-7.20 (m, 10H) | Aromatic-H | 149.0 | C (pyrazole) |
| 7.45 (s, 1H) | Pyrazole-H | 142.0 | C (pyrazole) |
| 2.60 (t, J = 7.2 Hz, 2H) | -CH₂-COOH | 138.0, 133.0, 129.0, 128.8, 128.5, 128.0, 127.5, 127.0 | Aromatic-C |
| 2.40 (t, J = 7.2 Hz, 2H) | -CH₂-CH₂-CH₂- | 118.0 | C (pyrazole) |
| 2.00 (quint, J = 7.2 Hz, 2H) | -CH₂-CH₂-COOH | 33.5 | -CH₂-COOH |
| 25.0 | -CH₂-CH₂-CH₂- | ||
| 24.5 | -CH₂-CH₂-COOH |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is utilized to identify the characteristic functional groups within the molecule. The spectrum of a pyrazole carboxylic acid would be expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. libretexts.org A strong, sharp absorption band between 1700 and 1725 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group in the carboxylic acid. libretexts.org Additionally, characteristic peaks for the C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. For a carboxylic acid like this compound, the molecular ion peak [M]⁺ may be observed, though it can sometimes be weak. youtube.comlibretexts.org Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical ([M-17]) and the loss of the entire carboxyl group ([M-45]). libretexts.org The fragmentation of the pyrazole ring can also lead to characteristic ions, aiding in the structural confirmation. The McLafferty rearrangement is a common fragmentation pattern for carboxylic acids with a sufficiently long alkyl chain, which would result in a prominent peak. youtube.com
Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for its quantification. A reversed-phase HPLC method is commonly employed for the analysis of pyrazole derivatives and carboxylic acids.
A typical HPLC system for this purpose would consist of a C18 column, which is a nonpolar stationary phase. The mobile phase is generally a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous solution, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the carboxylic acid. ijcpa.in For instance, a mobile phase consisting of 0.1% TFA in water and methanol in a ratio of 20:80 (v/v) has been successfully used for the analysis of pyrazoline derivatives. ijcpa.in
Detection is typically carried out using a UV detector, as the pyrazole ring and the carbonyl group of the carboxylic acid are chromophores that absorb UV light. The retention time of the compound under specific chromatographic conditions is a characteristic feature used for its identification, while the peak area is proportional to its concentration, allowing for quantification.
| Parameter | Condition |
|---|---|
| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water : Methanol (20:80 v/v) ijcpa.in |
| Flow Rate | 1.0 mL/min ijcpa.in |
| Detection | UV at 206 nm ijcpa.in |
| Column Temperature | 25 ± 2°C ijcpa.in |
X-ray Crystallography for Absolute Structure Elucidation
For a related compound, 5-(1,5-diphenyl-1H-pyrazol-4-yl)pentanoic acid , single-crystal X-ray analysis has been performed, and the crystallographic data has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2371993. nih.gov This analysis unambiguously confirms the connectivity of the atoms and the regiochemistry of the pyrazole ring. The crystal structure reveals the spatial arrangement of the phenyl rings relative to the pyrazole core and the conformation of the pentanoic acid side chain. Such data is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 4-(1H-Pyrazol-4-yl)butanoic acid in laboratory settings?
- Methodology : The compound can be synthesized via coupling reactions between pyrazole derivatives and butanoic acid precursors. For example, branched carboxylic acids are synthesized using pyrazole intermediates, as demonstrated in the preparation of 3-(1-trityl-1H-pyrazol-4-yl)prop-1-yl-amine . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical for yield enhancement.
- Key Steps :
- Protection/deprotection of functional groups to avoid side reactions.
- Purification via column chromatography or recrystallization to isolate the target compound.
Q. What purification techniques are recommended for isolating this compound?
- Methodology : High-performance liquid chromatography (HPLC) with reverse-phase columns or preparative thin-layer chromatography (TLC) is effective. Ethyl ester derivatives (e.g., Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate) are often used to improve solubility during purification, followed by hydrolysis to regenerate the carboxylic acid .
Q. How can the molecular structure of this compound be confirmed?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments and carbon backbone.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., related compounds like (2S)-2-amino-4-(1H-pyrazol-4-yl)butanoic acid dihydrochloride have a molecular weight of 487.39 g/mol) .
Advanced Research Questions
Q. What crystallographic methods are suitable for resolving the 3D structure of this compound derivatives?
- Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement). For example, SHELX programs have been widely used for small-molecule crystallography, enabling precise determination of bond angles and torsion angles in pyrazole-containing compounds .
- Key Parameters :
- Data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts.
- Twinning analysis for crystals with non-merohedral symmetry.
Q. How can computational modeling predict the reactivity of this compound in drug discovery?
- Methodology : Density Functional Theory (DFT) calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to study interactions with biological targets. For instance, derivatives like 4-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid (MW: 363.82 g/mol) can be modeled to assess binding affinities .
Q. What strategies address contradictions in spectroscopic data for pyrazole-containing carboxylic acids?
- Methodology : Cross-validation using complementary techniques:
- Infrared (IR) Spectroscopy : Confirm carboxylic acid O-H stretches (~2500–3300 cm).
- Elemental Analysis : Verify C, H, N, and S content (e.g., for CHClNO, %C = 57.06%, %H = 5.08%) .
Q. How are structure-activity relationships (SARs) studied for this compound in medicinal chemistry?
- Methodology : Systematic modification of the pyrazole ring (e.g., substituent addition at N1 or C3 positions) and butanoic acid chain (e.g., branching or fluorination). Biological assays (e.g., enzyme inhibition or receptor binding) are paired with physicochemical profiling (logP, pKa) to correlate structural changes with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
